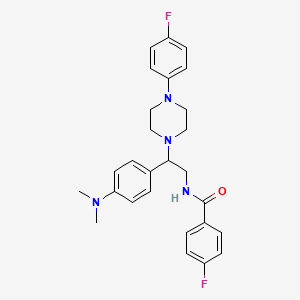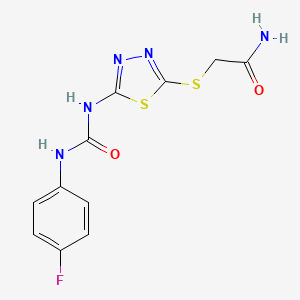
Acide 3-phénoxypyridine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a phenoxy group attached to the third position of the pyridine ring and a carboxylic acid group at the second position
Applications De Recherche Scientifique
3-Phenoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates.
Mécanisme D'action
Target of Action
3-Phenoxypyridine-2-carboxylic acid is a bioactive molecule that has been widely introduced into pesticides . Its primary target is the enzyme phytoene desaturase (PDS) involved in the biosynthesis pathway of carotenoids .
Mode of Action
The compound inhibits the catalytic action of phytoene desaturase, thereby disrupting the biosynthesis of carotenoids . This inhibition leads to the cessation of plant photosynthesis, causing the plant to stop growing until it dies .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthesis pathway. Carotenoids are essential for photosynthesis in plants. By inhibiting phytoene desaturase, 3-Phenoxypyridine-2-carboxylic acid disrupts this pathway, leading to the cessation of photosynthesis .
Pharmacokinetics
Its molecular weight is 21521 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The primary result of the action of 3-Phenoxypyridine-2-carboxylic acid is the disruption of photosynthesis in plants. This leads to the cessation of plant growth and eventually plant death . This makes it an effective ingredient in pesticides.
Analyse Biochimique
Cellular Effects
Carboxylic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Phenoxypyridine-2-carboxylic acid is not well-defined. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Phenoxypyridine-2-carboxylic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Carboxylic acids can participate in various metabolic pathways, interacting with enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypyridine-2-carboxylic acid typically involves the following steps:
-
Nucleophilic Substitution Reaction: : The starting material, 3-chloropyridine-2-carboxylic acid, undergoes a nucleophilic substitution reaction with phenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure 3-Phenoxypyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production methods for 3-Phenoxypyridine-2-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
-
Substitution: : The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxypyridine-3-carboxylic acid
- 4-Phenoxypyridine-2-carboxylic acid
- 3-Phenoxypyridine-4-carboxylic acid
Uniqueness
3-Phenoxypyridine-2-carboxylic acid is unique due to the specific positioning of the phenoxy and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The specific arrangement of functional groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-phenoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCJIMAXSKLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)

![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)

![2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2368625.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)
![2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368631.png)
![Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide](/img/structure/B2368632.png)

![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)

![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)
